Acylation Reactivity in Pt-Catalyzed C–H Functionalization: Ethyl Succinyl Chloride vs. Ethyl Chlorooxoacetate
In platinum-catalyzed direct C–H acylation of 2-aryloxypyridines, ethyl succinyl chloride enables smooth conversion to γ-keto ester products, whereas ethyl malonyl chloride fails to produce the desired β-keto ester under identical conditions [1]. However, ethyl chlorooxoacetate exhibits much higher reactivity than ethyl succinyl chloride in this Pt-catalyzed C–H acylation reaction [1]. This positions succinyl chloride as a moderately reactive acylating agent suitable for specific substrate classes while being less aggressive than highly reactive chlorooxoacetate derivatives.
| Evidence Dimension | Relative reactivity in Pt-catalyzed C–H acylation |
|---|---|
| Target Compound Data | Ethyl succinyl chloride proceeds smoothly to give γ-keto ester; ethyl malonyl chloride fails entirely [1] |
| Comparator Or Baseline | Ethyl chlorooxoacetate (much more reactive); ethyl malonyl chloride (no desired product) [1] |
| Quantified Difference | Ethyl chlorooxoacetate >> ethyl succinyl chloride (qualitative reactivity ranking); ethyl succinyl chloride yields product vs. ethyl malonyl chloride yields none [1] |
| Conditions | Pt-catalyzed C–H acylation of 2-aryloxypyridines; oxidant-free, additive-free conditions [1] |
Why This Matters
Procurement of ethyl succinyl chloride over ethyl chlorooxoacetate is warranted when controlled, moderate acylation reactivity is required to avoid overreaction or decomposition of sensitive substrates.
- [1] ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Ethyl succinyl chloride proceeds smoothly; ethyl chlorooxoacetate much more reactive. View Source
